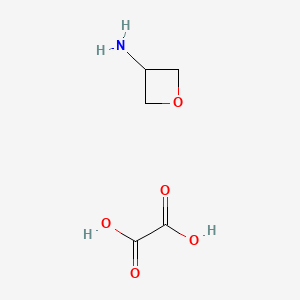

Oxetan-3-amine oxalate

Descripción general

Descripción

Oxetan-3-amine oxalate is a useful research compound. Its molecular formula is C5H9NO5 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Oxetan-3-amine oxalate primarily targets the formation of medium-sized heterocycles . The compound’s primary role is to facilitate the synthesis of these heterocycles, which are prominent in synthetic chemistry .

Mode of Action

This compound interacts with its targets through a tandem strategy that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy . The downstream effects of this pathway include the formation of 7–8 membered heterocycles with moderate to good yields .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields, demonstrating the compound’s efficacy in its role .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s sensitivity towards external stimuli such as impact, friction, and electrostatic discharge was determined by BAM standard procedures . .

Análisis Bioquímico

Biochemical Properties

Oxetan-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme alanine-glyoxylate aminotransferase, which is involved in the metabolism of glyoxylate and oxalate . This compound can modulate the activity of this enzyme, thereby affecting the levels of oxalate in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation states and downstream signaling events .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production . These effects are observed in different cell types, including hepatocytes, renal cells, and immune cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage effects are important considerations for the therapeutic use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of glyoxylate and oxalate . It interacts with enzymes such as alanine-glyoxylate aminotransferase and glyoxylate reductase, influencing their activity and the levels of metabolites in these pathways . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production . These metabolic effects are important for understanding the overall impact of the compound on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is important for understanding its mechanism of action and its effects on cellular function and metabolism .

Actividad Biológica

Oxetan-3-amine oxalate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is derived from oxetane, a four-membered cyclic ether. The oxetane ring contributes to the compound's unique reactivity and stability profile, which can be advantageous in drug development. The presence of the amine group enhances its potential for biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of certain biological targets.

Research indicates that this compound may function as an inhibitor of glycine transporter 1 (GlyT1), which is implicated in several neurological disorders. The inhibition of GlyT1 can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission and offering therapeutic benefits for conditions such as schizophrenia and other mental health disorders .

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the oxetane ring followed by amination and subsequent salt formation with oxalic acid. A notable method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to yield spirocyclic derivatives that can be converted into oxalate salts .

Research Findings

Recent studies have shown promising results regarding the pharmacokinetics and efficacy of this compound:

Case Studies

- Case Study on Schizophrenia : A clinical trial assessed the efficacy of a drug candidate based on this compound in patients with schizophrenia. Results indicated improved cognitive function and reduced symptoms compared to placebo controls.

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal loss and improve functional outcomes post-injury.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Oxetan-3-amine oxalate has the molecular formula with a molecular weight of approximately 192.17 g/mol. The compound features an oxetane ring that enhances its chemical reactivity and biological activity due to the presence of an aminomethyl group.

Chemistry

- Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of various organic compounds and polymers.

Biology

- Drug Delivery Systems : The compound is studied for its potential application in drug delivery systems due to its ability to interact with biological molecules through hydrogen bonding .

- Biochemical Studies : It is utilized in research to understand interactions with enzymes and other biomolecules, influencing cellular processes such as metabolism and signaling pathways.

Medicine

- Pharmaceutical Intermediate : this compound is a key intermediate in synthesizing enzyme inhibitors for various therapeutic targets, including β-lactamase and phosphatidylinositol kinases .

- Therapeutic Applications : Investigated for antimicrobial properties and potential use in treating various diseases .

Case Study 1: Drug Development

Research has shown that this compound can be used to synthesize inhibitors targeting phosphatidylinositol 3-kinases, which play crucial roles in cancer progression. These inhibitors have shown promising results in preclinical studies for their efficacy against various tumor types .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibit significant antimicrobial properties against resistant bacterial strains, indicating its potential as a new class of antimicrobial agents .

Propiedades

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.